An In-depth Technical Guide to the Physicochemical Properties of 4,4'-Dibromostilbene
An In-depth Technical Guide to the Physicochemical Properties of 4,4'-Dibromostilbene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4,4'-dibromostilbene. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and actionable experimental protocols.
Core Physicochemical Properties
4,4'-Dibromostilbene is a halogenated derivative of stilbene, a diarylethene compound. It exists as a crystalline solid and its properties are influenced by the presence of bromine atoms on the phenyl rings.[1]
Quantitative Data Summary
The following table summarizes the key quantitative physicochemical properties of trans-4,4'-dibromostilbene.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₀Br₂ | [2][3][4] |
| Molecular Weight | 338.04 g/mol | [2][3][4] |
| CAS Number | 18869-30-2 | [2][3] |
| Melting Point | 209-214 °C | [2] |
| 212 °C | [5] | |
| Boiling Point (Predicted) | 392.9 ± 11.0 °C | [5][6][7] |
| Density (Predicted) | 1.648 ± 0.06 g/cm³ | [5][6][7] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Soluble in organic solvents such as THF, chloroform, and dichloromethane. Insoluble in water. | [1] |
| Storage | Store in a dry, cool place. | [5] |
Experimental Protocols
Detailed methodologies for the synthesis and purification of 4,4'-dibromostilbene are crucial for obtaining high-purity material for research and development.
Synthesis of trans-4,4'-Dibromostilbene via Heck Reaction
This protocol details a double Heck reaction for the synthesis of symmetrical trans-stilbenes.
Materials:
-
4-Bromoaniline
-
6 N Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Morpholine
-
10% aqueous Sodium bicarbonate (NaHCO₃) solution
-
Light petroleum (60-80 fraction)
-
Activated charcoal
-
Methanol (MeOH)
-
40% Tetrafluoroboric acid (HBF₄)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Vinyltriethoxysilane
-
Toluene
Procedure:
-
Diazotization of 4-Bromoaniline: In a 500-mL Erlenmeyer flask, dissolve 15.0 g (87 mmol) of 4-bromoaniline in 36.4 mL of 6 N HCl, warming on a water bath to obtain a clear solution. Cool the solution to 0°C to precipitate the amine salt.
-
Add a solution of 6.30 g (91 mmol) of sodium nitrite in 10 mL of water dropwise over 10 minutes while maintaining the temperature at 0°C.
-
Continue stirring at 0°C for 20 minutes.
-
Formation of the Triazene: Add 8.3 g (9.0 mL, 96 mmol) of morpholine dropwise over 10 minutes.
-
Add 100 mL of water, followed by the dropwise addition of 130 mL of 10% aqueous sodium bicarbonate solution.
-
Stir the solution for an additional hour. Filter the precipitated solid, wash with water, and air dry.
-
Purification of the Triazene: Dissolve the solid in 80 mL of hot light petroleum (60-80 fraction) and treat with 1.5 g of activated charcoal. Filter the hot mixture and concentrate the filtrate to approximately 40 mL. Cool to room temperature to crystallize the pure triazene.
-
Heck Reaction: In a 500-mL round-bottomed flask, charge 14.3 g (53 mmol) of the purified triazene and 125 mL of methanol.
-
Cool the stirred solution to 0°C and add 23 mL (106 mmol) of 40% tetrafluoroboric acid dropwise over 10 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 10 minutes.
-
Add 0.12 g (0.53 mmol) of palladium acetate, followed by the dropwise addition of a solution of 4.94 g (5.5 mL, 26 mmol) of vinyltriethoxysilane in 10 mL of methanol.
-
Work-up and Purification: Concentrate the solution under reduced pressure to half its volume and add 150 mL of water.
-
Filter the precipitated solid, wash with water, and air dry.
-
Boil the crude product in 125 mL of toluene and filter while hot.
-
Concentrate the filtrate to about 70 mL, warm to 70°C, and add 30 mL of light petroleum.
-
Cool to room temperature to crystallize the trans-4,4'-dibromostilbene.
Purification by Recrystallization
This general protocol can be adapted for the purification of crude 4,4'-dibromostilbene.
Materials:
-
Crude 4,4'-dibromostilbene
-
Appropriate solvent (e.g., toluene, xylene, or a mixed solvent system)
Procedure:
-
Solvent Selection: Choose a solvent in which 4,4'-dibromostilbene is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the crude 4,4'-dibromostilbene in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
Visualizations
The following diagrams illustrate key experimental and logical workflows related to 4,4'-dibromostilbene.
References
- 1. Cas 18869-30-2,4,4'-DIBROMO-TRANS-STILBENE | lookchem [lookchem.com]
- 2. trans-4,4 -Dibromostilbene 95 18869-30-2 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. 4,4'-Dibromostilbene | 18869-30-2 | FD67237 | Biosynth [biosynth.com]
- 5. 18869-30-2 CAS MSDS (4,4'-DIBROMO-TRANS-STILBENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 4,4'-DIBROMO-TRANS-STILBENE CAS#: 18869-30-2 [amp.chemicalbook.com]
- 7. 4,4'-DIBROMO-TRANS-STILBENE | 18869-30-2 [amp.chemicalbook.com]
